

Spectroscopic Profile of 3-Cyclopentylpropionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Cyclopentylpropionic acid

Cat. No.: B041826

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Cyclopentylpropionic acid** (also known as 3-Cyclopentylpropanoic acid), a valuable building block in pharmaceutical and chemical synthesis. The information presented herein is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3-Cyclopentylpropionic acid**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **3-Cyclopentylpropionic acid** provides detailed information about the proton environments within the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.5	Singlet (broad)	1H	-COOH
~2.3	Triplet	2H	-CH ₂ -COOH
~1.8 - 1.4	Multiplet	11H	Cyclopentyl-H, -CH ₂ -CH ₂ -COOH
~1.1	Multiplet	2H	Cyclopentyl-H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon atoms in **3-Cyclopentylpropionic acid**.

Chemical Shift (δ) ppm	Carbon Type	Assignment
~179	Quaternary	-COOH
~40	Methine	Cyclopentyl-CH-
~34	Methylene	-CH ₂ -COOH
~32	Methylene	Cyclopentyl-CH ₂
~31	Methylene	-CH ₂ -CH ₂ -COOH
~25	Methylene	Cyclopentyl-CH ₂

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum identifies the functional groups present in **3-Cyclopentylpropionic acid** based on their vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Strong, Broad	O-H stretch (Carboxylic Acid)
2948	Strong	C-H stretch (Aliphatic)
2866	Strong	C-H stretch (Aliphatic)
1708	Strong	C=O stretch (Carboxylic Acid)
1455	Medium	C-H bend (Alkyl)
1410	Medium	O-H bend (Carboxylic Acid)
1295	Medium	C-O stretch (Carboxylic Acid)
935	Medium, Broad	O-H bend (out-of-plane)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **3-Cyclopentylpropionic acid** results in characteristic fragmentation patterns. The molecular formula is C₈H₁₄O₂ and the molecular weight is 142.20 g/mol .[\[1\]](#)

m/z	Relative Intensity	Proposed Fragment
142	Low	[M] ⁺ (Molecular Ion)
125	Moderate	[M - OH] ⁺
97	Moderate	[M - COOH] ⁺
83	High	[C ₆ H ₁₁] ⁺ (Cyclopentylmethyl)
69	High	[C ₅ H ₉] ⁺ (Cyclopentyl)
55	High	[C ₄ H ₇] ⁺
45	Moderate	[COOH] ⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of **3-Cyclopentylpropionic acid** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

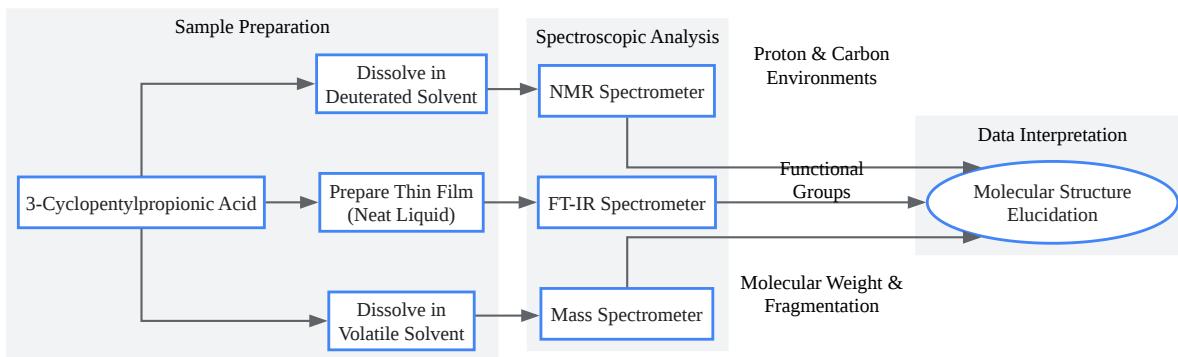
Instrumentation and Data Acquisition:

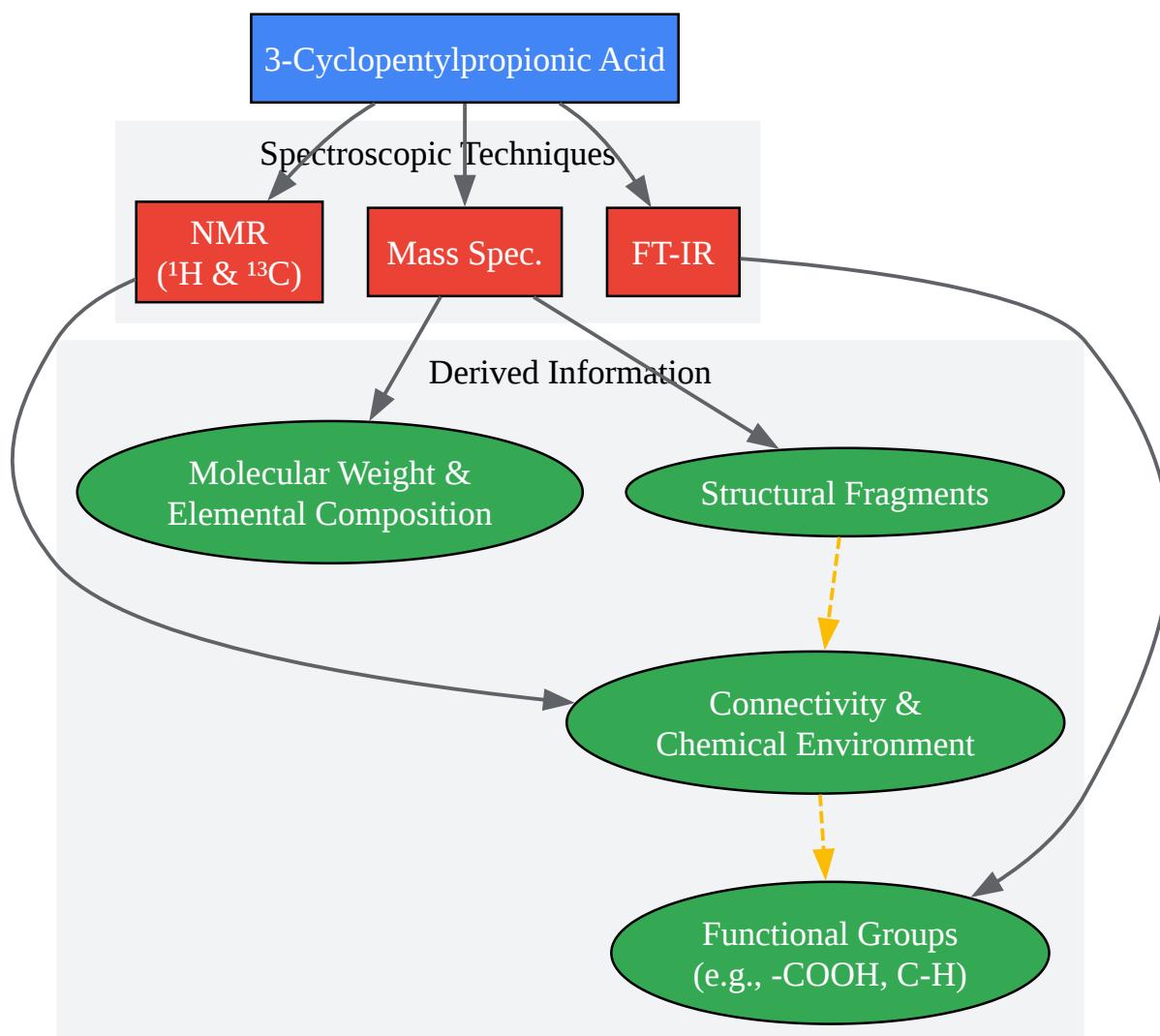
- ^1H NMR: Spectra are typically recorded on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
- ^{13}C NMR: Spectra are acquired on the same instrument, operating at a frequency of 75 or 125 MHz, respectively. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often required.

FT-IR Spectroscopy

Sample Preparation: As **3-Cyclopentylpropionic acid** is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The sample is placed in the instrument's sample compartment, and the spectrum is typically recorded over the range of 4000 to 400 cm^{-1} . A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are averaged to obtain a high-quality spectrum.


Mass Spectrometry


Sample Preparation: A dilute solution of **3-Cyclopentylpropionic acid** is prepared in a volatile organic solvent such as methanol or dichloromethane.

Instrumentation and Data Acquisition: The analysis is performed using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. For direct infusion, the sample solution is introduced into the ion source. Electron Ionization (EI) is a common method for this type of molecule, using a standard electron energy of 70 eV. The mass analyzer scans a mass-to-charge (m/z) range, typically from 40 to 300 amu, to detect the molecular ion and its fragments.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a typical experimental workflow.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclopentanepropanoic acid [webbook.nist.gov]

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Cyclopentylpropionic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041826#3-cyclopentylpropionic-acid-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com